N1-allyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-allyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, commonly known as AOTM, is a novel compound that has gained significant attention in scientific research due to its potential application in various fields. AOTM is a synthetic compound that belongs to the class of oxalamide derivatives.
Scientific Research Applications
Synthesis and Molecular Interactions
- Diastereoselective Synthesis : The diastereoselective addition of allyl stannanes to certain oxazinones, leading to compounds with potential biological activities, exemplifies the strategic synthesis of complex molecules from simpler ones, which may share mechanistic similarities with the synthesis of the specified compound (Pigza & Molinski, 2010).
- Rearrangement for Synthesis : A novel approach involving the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides showcases the diversity in synthetic pathways that might be applicable to or inspired by the synthesis of N1-allyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (Mamedov et al., 2016).
Potential Biological Activities
- Allylthio Group and Biological Activities : The allylthio group in organosulfur compounds from garlic has been studied for its pharmacophore properties, indicating the significance of specific functional groups in contributing to biological activities. Such research points towards the potential of exploring the biological activities of complex molecules like N1-allyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (Kwon & Moon, 2005).
- Anticancer and Hepatocarcinoma Activities : Compounds containing allyl groups have been investigated for their antihepatocarcinoma activities, hinting at the potential for chemical structures with allyl components to contribute to cancer research and therapy (Kwon & Moon, 2005).
Chemical Reactions and Catalysis
- Copper-Catalyzed Coupling Reactions : The effectiveness of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst for amidation reactions underlines the importance of oxalamide derivatives in catalysis, potentially relevant to reactions involving N1-allyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (De, Yin, & Ma, 2017).
properties
IUPAC Name |
N-prop-2-enyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S2/c1-2-6-15-13(18)14(19)16-10-11-17(7-4-8-22-11)24(20,21)12-5-3-9-23-12/h2-3,5,9,11H,1,4,6-8,10H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJSCOFYFXMION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide |
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